molecular formula C10H13N3O2S B3024315 Tert-butyl ((4-cyanothiazol-2-YL)methyl)carbamate CAS No. 251294-64-1

Tert-butyl ((4-cyanothiazol-2-YL)methyl)carbamate

Cat. No. B3024315
CAS RN: 251294-64-1
M. Wt: 239.3 g/mol
InChI Key: UEKQQXCNRVBVDG-UHFFFAOYSA-N
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Description

Tert-butyl ((4-cyanothiazol-2-YL)methyl)carbamate is a chemical compound with the molecular formula C10H13N3O2S . It is a research chemical used in the synthesis of histone deacetylase inhibitor largazole and its analogs .


Molecular Structure Analysis

The molecular structure of Tert-butyl ((4-cyanothiazol-2-YL)methyl)carbamate consists of a carbamate group attached to a tert-butyl group and a cyanothiazol-2-yl group . The exact structure can be found in various chemical databases .


Physical And Chemical Properties Analysis

Tert-butyl ((4-cyanothiazol-2-YL)methyl)carbamate has a molecular weight of 239.29 . Other physical and chemical properties such as melting point, boiling point, and density are not provided in the search results .

Scientific Research Applications

Histone Deacetylase (HDAC) Inhibition

Tert-butyl ((4-cyanothiazol-2-YL)methyl)carbamate is a valuable research chemical used in the synthesis of histone deacetylase inhibitors . These inhibitors play a crucial role in epigenetic regulation by modulating gene expression through histone acetylation. HDAC inhibitors have potential applications in cancer therapy, neurodegenerative diseases, and other conditions where epigenetic dysregulation occurs .

Biotin Synthesis Intermediate

This compound serves as a key intermediate in the synthesis of biotin , a water-soluble vitamin essential for various metabolic processes. Biotin is involved in the catalytic fixation of carbon dioxide during the biosynthesis of fatty acids, sugars, and α-amino acids. Tert-butyl ((4-cyanothiazol-2-YL)methyl)carbamate contributes to the efficient production of biotin, which has applications in nutrition, cosmetics, and pharmaceuticals .

Thiazole-Based Materials

The presence of the cyanothiazole group in this compound makes it interesting for developing thiazole-based materials. These materials may find applications in organic electronics, photovoltaics, and luminescent devices.

Safety and Hazards

Specific safety and hazard information for Tert-butyl ((4-cyanothiazol-2-YL)methyl)carbamate is not provided in the search results .

Mechanism of Action

Target of Action

Tert-butyl ((4-cyanothiazol-2-YL)methyl)carbamate is a research chemical that has been used in the synthesis of histone deacetylase inhibitors such as largazole and its analogs . Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. They are key targets in cancer research due to their role in regulating gene expression.

properties

IUPAC Name

tert-butyl N-[(4-cyano-1,3-thiazol-2-yl)methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2S/c1-10(2,3)15-9(14)12-5-8-13-7(4-11)6-16-8/h6H,5H2,1-3H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEKQQXCNRVBVDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NC(=CS1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60626462
Record name tert-Butyl [(4-cyano-1,3-thiazol-2-yl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60626462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl ((4-cyanothiazol-2-YL)methyl)carbamate

CAS RN

251294-64-1
Record name tert-Butyl [(4-cyano-1,3-thiazol-2-yl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60626462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a cooled (0° C.) solution of 2-(N-Boc-aminomethyl)thiazole-4-carboxamide (200 mg, 0.78 mmol, see Angew. Chem. Int. Ed. Engl. 1996, 35, 1503) in dichloromethane (7 mL) was added triethylamine (0.32 mL, 2.34 mmol) and acetic anhydride (0.22 mL, 1.56 mmol) and the mixture stirred for 1 h. After the solvent was removed, the residue was purified by column chromatography (EtOAc: n-hexane, 3:7). 2-(N-Boc-aminomethyl)thiazole-4-carbonitrile (150 mg, 0.627 mmol) thus obtained was dissolved in methanol (10 mL) and cooled to 0° C. To this was added dropwise acetylchloride (30 equivalent) and the mixture stirred for 1 h at rt. The solvent was removed in vacuo to give the title compound (90 mg, 81%).
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
0.32 mL
Type
reactant
Reaction Step Two
Quantity
0.22 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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